![molecular formula C20H22N2O3 B2464577 N-[4-甲氧基-3-(2-氧代吡咯烷-1-基)苯基]-3-苯基丙酰胺 CAS No. 941993-92-6](/img/structure/B2464577.png)
N-[4-甲氧基-3-(2-氧代吡咯烷-1-基)苯基]-3-苯基丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide is a complex organic compound that features a pyrrolidine ring, a methoxy group, and a phenylpropanamide structure
科学研究应用
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
作用机制
Target of Action
Compounds with a similar structure, such as those containing a pyrrolidine ring, have been found to interact with a variety of targets, contributing to their diverse biological activities .
Mode of Action
The presence of a pyrrolidine ring in its structure suggests that it may interact with its targets through a variety of mechanisms, potentially including hydrogen bonding, ionic interactions, and hydrophobic interactions .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biochemical pathways, potentially leading to diverse downstream effects .
Pharmacokinetics
The presence of a pyrrolidine ring in its structure suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties . The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .
Result of Action
Compounds with similar structures have been found to have a variety of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide typically involves multiple steps. One common approach is to start with the formation of the pyrrolidine ring, which can be achieved through the reaction of substituted salicylaldehydes and 2-(2-oxopyrrolidin-1-yl)acetamide . This intermediate is then subjected to further functionalization to introduce the methoxy and phenylpropanamide groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is often purified using techniques such as column chromatography.
化学反应分析
Types of Reactions
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: Common in organic synthesis, this reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
相似化合物的比较
Similar Compounds
Pyrrolidine-2-one: Shares the pyrrolidine ring structure but lacks the methoxy and phenylpropanamide groups.
Methoxy (2-oxopyrrolidin-1-yl) acetate: Contains the methoxy and pyrrolidine moieties but differs in the overall structure.
N-(3-(7-((2-methoxy-4-phenyl)phenyl)acetamide: Similar in having a methoxy group but varies in the rest of the structure.
Uniqueness
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
IUPAC Name |
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-25-18-11-10-16(14-17(18)22-13-5-8-20(22)24)21-19(23)12-9-15-6-3-2-4-7-15/h2-4,6-7,10-11,14H,5,8-9,12-13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCNPBUKQKVSDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CCC2=CC=CC=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
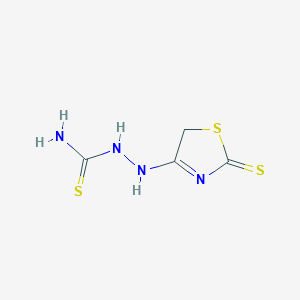
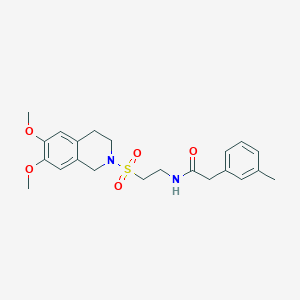
![1-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyrazine](/img/structure/B2464500.png)
![2-[(1-benzyl-4-methyl-1H-pyrazol-3-yl)oxy]-2-methylbutanoic acid](/img/structure/B2464501.png)

![Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoacetate](/img/structure/B2464503.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-((4-fluorophenyl)thio)acetamide hydrochloride](/img/structure/B2464505.png)
![8-ethyl-octahydro-1H-pyrimido[1,2-a]piperazin-9-one](/img/structure/B2464507.png)
![[4-Fluoro-3-(piperidin-1-ylmethyl)phenyl]boronic acid](/img/structure/B2464510.png)
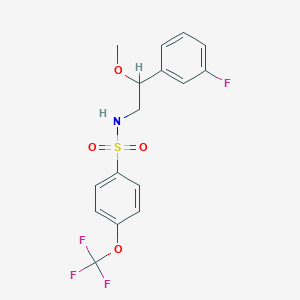
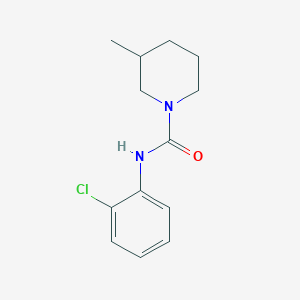
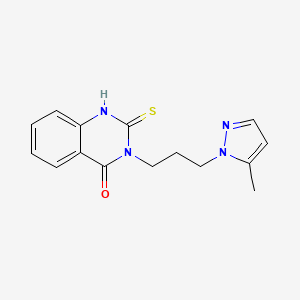
![N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-(phenylsulfanyl)-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B2464515.png)
![ethyl 3-(4-fluorophenyl)-4-oxo-5-[4-(piperidine-1-sulfonyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2464517.png)
